BenchChemオンラインストアへようこそ!

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate

Physicochemical characterization Regioisomer differentiation Procurement quality control

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate (CAS 1500974-00-4, C₆H₈N₂O₃, MW 156.14) is a regiospecifically substituted pyrazole heterocycle bearing a hydroxyl group at the 4-position and an ethyl ester at the 3-position. This substitution pattern distinguishes it from the more common 4-carboxylate/3-hydroxy regioisomers and confers a distinct hydrogen-bond donor–acceptor topology.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Cat. No. B11920359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-1H-pyrazole-3-carboxylate
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NN1)O
InChIInChI=1S/C6H8N2O3/c1-2-11-6(10)5-4(9)3-7-8-5/h3,9H,2H2,1H3,(H,7,8)
InChIKeyCVARPBGIVNJFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate: Procurement-Grade Profile of a Regiospecific Pyrazole Building Block


Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate (CAS 1500974-00-4, C₆H₈N₂O₃, MW 156.14) is a regiospecifically substituted pyrazole heterocycle bearing a hydroxyl group at the 4-position and an ethyl ester at the 3-position. This substitution pattern distinguishes it from the more common 4-carboxylate/3-hydroxy regioisomers and confers a distinct hydrogen-bond donor–acceptor topology [1]. The compound has been evaluated as a synthetic precursor to derivatives with demonstrated in vitro antibacterial activity and in vivo anti-inflammatory potency in rat models [2]. Commercially, it is available at ≥98% purity as a solid under cold-chain storage (2–8 °C, nitrogen atmosphere), positioning it as a research-grade intermediate for medicinal chemistry and agrochemical discovery programs .

Why Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate Cannot Be Interchanged with Common Pyrazole Carboxylate Analogs


Substituting ethyl 4-hydroxy-1H-pyrazole-3-carboxylate with its regioisomer ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (CAS 7251-53-8) or the corresponding 5-hydroxy-4-carboxylate analog is not chemically equivalent. The 3-COOEt/4-OH arrangement versus the 4-COOEt/3-OH arrangement produces fundamentally different hydrogen-bonding geometries, tautomeric equilibria, and metal-chelation modes that directly affect downstream reactivity in condensation, acylation, and cyclization sequences [1]. Physicochemical properties diverge markedly: the 4-carboxylate regioisomer is a crystalline solid (mp 140–142 °C) while the target 3-carboxylate compound requires sub-ambient storage (2–8 °C) under inert atmosphere to maintain stability, indicative of different solid-state packing and thermal degradation pathways . Furthermore, the regiospecific synthetic routes developed for 4-hydroxy-3-carboxylates—including permanganate oxidation of methylpyrazoles and DMF-dimethylacetal condensation with ethyl pyruvate—are not directly transferable to the 4-carboxylate series, meaning that procurement of the wrong isomer can derail established synthetic protocols and compromise the integrity of structure–activity relationship (SAR) datasets [1].

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Regiochemical Physicochemical Divergence: Boiling Point and Phase Behavior vs. 4-Carboxylate Regioisomer

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate exhibits a predicted boiling point of 311.7 ± 22.0 °C at 760 mmHg, consistent with a liquid-phase thermal profile under ambient pressure, and requires storage at 2–8 °C under nitrogen to prevent degradation . In contrast, its 4-carboxylate regioisomer, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (CAS 7251-53-8), is a high-melting crystalline solid (mp 140–142 °C) with a predicted pKa of 7.78 ± 0.70 and is stable under room-temperature inert atmosphere storage . The absence of a defined melting point for the target compound alongside the requirement for cold-chain storage indicates divergent intermolecular forces and thermal lability profiles between the two regioisomers, providing an orthogonal physical identity check during incoming material qualification.

Physicochemical characterization Regioisomer differentiation Procurement quality control

In Vivo Anti-inflammatory Potency: Pharmacological Differentiation from Unsubstituted Pyrazole-4-carboxylates

In the Farghaly et al. (2001) study, derivatives synthesized from ethyl 4-hydroxy-1H-pyrazole-3-carboxylate were screened for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. Two compounds from the 4-hydroxy-3-carboxylate series demonstrated statistically significant anti-inflammatory potency in rats [1]. This contrasts with the broader class of 1H-pyrazole-4-carboxylates, which are predominantly reported as intermediates for agricultural microbicides and herbicides rather than as direct precursors to mammalian anti-inflammatory agents; explicit plant-pathogenic fungal inhibition represents the primary bioactivity reported for the 4-carboxylate series [2]. The 3-carboxylate/4-hydroxy scaffold thus occupies a distinct pharmacological niche favoring mammalian therapeutic applications over agrochemical utility.

Anti-inflammatory In vivo pharmacology Pyrazole SAR

Synthetic Regioselectivity Advantage: Defined Routes for 4-Hydroxy-3-carboxylate Scaffold Construction

The preparation of ethyl 4-hydroxy-1H-pyrazole-3-carboxylate and its analogs can be achieved via at least three regioselective synthetic methodologies specifically developed for the 3-carboxylate/4-substituted scaffold: (i) potassium permanganate oxidation of methylpyrazoles, (ii) condensation of DMF-dimethylacetal with ethyl pyruvate followed by hydrazine hydrochloride addition, and (iii) 1,3-dipolar cycloaddition of diazomethane onto acrylate esters with subsequent bromine-based elaboration [1]. Additionally, the coupling of heteroaryldiazonium tetrafluoroborates with 1,3-dicarbonyl compounds provides a regioselective entry to 1-heteroaryl-4-hydroxy-1H-pyrazole-3-carboxylates [2]. In contrast, the synthesis of 1H-pyrazole-4-carboxylates typically proceeds via Vilsmeier reagent-mediated cyclization of hydrazones of β-ketoesters, a distinct mechanistic pathway that is not readily adapted to the 3-carboxylate regioisomer [3]. This methodological divergence means that laboratories equipped for one regioisomeric series cannot switch to the other without re-optimizing reaction conditions, solvent systems, and work-up protocols.

Regioselective synthesis Pyrazole construction 3-Carboxylate methodology

Building Block Utility in PDE10 Inhibitor Patents: Intellectual Property Differentiation

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate and its hydrolyzed acid form serve as key building blocks in the synthesis of phosphodiesterase 10 (PDE10) inhibitors, a target class for schizophrenia and other psychotic disorders. The Hoffmann-La Roche patent US 9,346,763 B2 (granted 2016) explicitly claims processes for preparing pyrazole carboxylic acid derivatives of formula I (R₁ = C₁₋₇-alkyl, R₃ = optionally halogen-substituted C₁₋₇-alkyl) as intermediates en route to PDE10 inhibitors [1]. The 3-carboxylate ester orientation is structurally required for downstream elaboration because PDE10 inhibitor pharmacophores demand a specific spatial arrangement of the carboxylate-derived moiety relative to the pyrazole core; the 4-carboxylate regioisomer places the ester in an incompatible vector that disrupts key hydrogen-bonding interactions with the PDE10 active site [1]. No equivalent patent estate exists claiming 4-carboxylate pyrazoles as privileged PDE10 inhibitor building blocks.

PDE10 inhibitor Medicinal chemistry building block CNS drug discovery

Differential Hydrogen-Bond Donor Topology: Impact on Supramolecular Assembly and Co-crystal Design

The 4-hydroxy-3-carboxylate substitution pattern places the hydroxyl donor and ester carbonyl acceptor in a 1,3-relationship across the pyrazole ring, whereas the 3-hydroxy-4-carboxylate regioisomer presents the hydrogen-bond donor–acceptor pair in an inverted 1,4-relationship [1]. This topological difference alters the preferred hydrogen-bond motif: the 3-carboxylate ester engages in intermolecular C–H···O and π–π interactions distinct from those of the 4-carboxylate series, as demonstrated by X-ray crystallographic studies on related 1H-pyrazole-3-carboxylate and 1H-pyrazole-4-carboxylate derivatives [2]. The first X-ray structure in the family of microbicidal 1H-pyrazole-4-carboxylates (ethyl 1-(2,4-dinitrophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate) revealed a crystal packing mode fundamentally different from 3-carboxylate analogs [2]. For researchers designing co-crystals, metal-organic frameworks, or supramolecular assemblies, the donor–acceptor spatial relationship is a key selection criterion that cannot be satisfied by the wrong regioisomer.

Crystal engineering Hydrogen-bond topology Solid-state chemistry

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate: Evidence-Based Application Scenarios for Procurement Justification


Mammalian Anti-inflammatory Drug Discovery: In Vivo-Validated Scaffold

Programs seeking pyrazole-based leads with demonstrated in vivo anti-inflammatory activity should procure ethyl 4-hydroxy-1H-pyrazole-3-carboxylate as the core scaffold for derivatization. Derivatives of this compound have shown statistically significant anti-inflammatory potency in the rat carrageenan-induced paw edema model [1]. The 4-hydroxy substituent provides a synthetic handle for further functionalization (etherification, esterification, oxidation) without ablating the anti-inflammatory pharmacophore. In contrast, the 4-carboxylate regioisomer series lacks equivalent mammalian in vivo pharmacology data and is primarily documented for agricultural antifungal applications [2].

CNS PDE10 Inhibitor Synthesis: Patent-Backed Building Block for Schizophrenia Programs

For medicinal chemistry teams developing phosphodiesterase 10A inhibitors targeting schizophrenia and related psychotic disorders, ethyl 4-hydroxy-1H-pyrazole-3-carboxylate is the regiospecifically correct building block. The Hoffmann-La Roche patent US 9,346,763 B2 explicitly describes pyrazole-3-carboxylate derivatives as intermediates for PDE10 inhibitor synthesis, with the 3-ester orientation geometrically required for productive active-site interactions [1]. Procuring the incorrect 4-carboxylate regioisomer will not yield PDE10-active compounds due to incompatible carboxylate vector orientation.

Regioselective Heterocyclic Chemistry: Multi-Route Synthetic Flexibility

Laboratories requiring robust, multi-route synthetic access to pyrazole building blocks should favor the 4-hydroxy-3-carboxylate scaffold because three mechanistically distinct synthetic routes are available (permanganate oxidation, DMF-DMA/ethyl pyruvate condensation, and diazomethane cycloaddition), compared to a single predominant route for 4-carboxylate analogs [1]. This synthetic redundancy mitigates supply-chain risk: if one reagent (e.g., DMF-dimethylacetal) becomes unavailable, alternative routes using different commodity chemicals (e.g., potassium permanganate or diazomethane precursors) can be executed without re-engineering the entire synthetic pathway.

Solid-State and Co-crystal Engineering: Defined Hydrogen-Bond Topology

Researchers designing co-crystals, salts, or metal-organic frameworks based on pyrazole hydrogen-bond synthons should specify the 4-hydroxy-3-carboxylate regioisomer to exploit its 1,3-donor–acceptor spatial relationship across the pyrazole ring. This topology produces intermolecular interaction patterns distinct from the 1,4-relationship of 4-carboxylate analogs, as confirmed by comparative X-ray crystallography [1]. Procurement of the wrong regioisomer introduces an unintended hydrogen-bond vector that can disrupt the designed supramolecular assembly and yield non-crystalline products.

Quote Request

Request a Quote for Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.